2'-Fluoro-3-methylbiphenyl-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

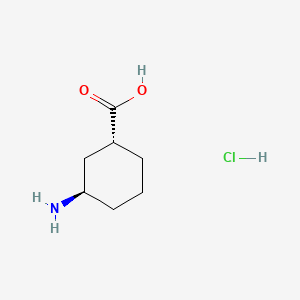

2’-Fluoro-3-methylbiphenyl-4-carboxylic acid is a chemical compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 . It is also known by the IUPAC name 3-(2-fluoro-4-methylphenyl)benzoic acid . The compound is characterized by a complexity of 279 and a topological polar surface area of 37.3Ų .

Molecular Structure Analysis

The molecular structure of 2’-Fluoro-3-methylbiphenyl-4-carboxylic acid can be represented by the canonical SMILES string: CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F . This indicates that the compound contains a carboxylic acid group attached to a biphenyl structure, with a fluorine atom and a methyl group attached to different carbon atoms in the biphenyl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.23 and a molecular formula of C14H11FO2 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . The compound is characterized by a rotatable bond count of 2 and an XLogP3 of 3.5 .Applications De Recherche Scientifique

Synthetic Applications

A key study discusses the Anaerobic Transformation of Phenol to Benzoate via Para-Carboxylation , using isomeric fluorophenols as analogs to investigate the transformation mechanisms. This research highlights the potential of fluorinated analogs, like 2'-Fluoro-3-methylbiphenyl-4-carboxylic acid, in elucidating biochemical pathways and synthetic processes (Genthner, Townsend, & Chapman, 1989).

Antiproliferative Effects

Another significant area of application is in the development of Anticancer Therapeutics . Research into the synthesis and biological evaluation of various carboxylic acids and their derivatives, including those with fluorine substitutions, has demonstrated potent antiproliferative effects against breast cancer cell lines, indicating potential for the development of new cancer treatments (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Fluorophore Formation Study

Research on Fluorophore Formation in the histochemical glyoxylic acid method for monoamines utilized fluorinated analogs to better understand the mechanisms of fluorescence activation, demonstrating the utility of such compounds in developing advanced fluorescence-based diagnostic and research tools (Björklund, Lindvall, & Svensson, 2004).

Luminescent Materials

A study on the Synthesis of Luminescent Materials highlighted the use of a fluorine-modified tetracarboxylate ligand in constructing luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing, showcasing the impact of fluorinated compounds on the development of new materials for temperature sensing and other applications (Zhao, Yue, Zhang, Jiang, & Qian, 2018).

Chromatography

The use of fluorinated compounds has also been explored in Chromatography for the detection of carboxylic acids, demonstrating the potential of such compounds in enhancing analytical methodologies for scientific research (Tsuchiya, Hayashi, Naruse, & Takagi, 1982).

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-8-10(6-7-11(9)14(16)17)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKFCCBLVNJSMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-3-methylbiphenyl-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1391481.png)

![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B1391482.png)

![5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1391487.png)

![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid](/img/structure/B1391489.png)